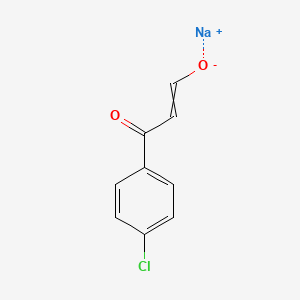![molecular formula C7H6O3S B1306817 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde CAS No. 204905-77-1](/img/structure/B1306817.png)
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Descripción general
Descripción
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde: is an organic compound that features a fused ring system consisting of a thiophene ring and a dioxine ring
Aplicaciones Científicas De Investigación
Chemistry: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of thiophene-containing molecules with biological targets. Its aldehyde group allows for the formation of Schiff bases with amines, which can be used to investigate enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of bioactive molecules. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxythiophene with formaldehyde in the presence of an acid catalyst to form the dioxine ring. The resulting intermediate is then subjected to further reactions to introduce the aldehyde functional group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid.
Reduction: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-methanol.
Substitution: Various substituted derivatives of the thiophene ring.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde is largely dependent on its functional groups and the specific context in which it is used. The aldehyde group can form covalent bonds with nucleophiles, such as amines, leading to the formation of Schiff bases. This reactivity can be exploited in various chemical and biological applications.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes that have nucleophilic active sites, potentially inhibiting their activity or altering their function.
Receptors: In medicinal chemistry, derivatives of this compound may interact with biological receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
3,4-Ethylenedioxythiophene (EDOT): A structurally related compound used in the synthesis of conductive polymers.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: An oxidized derivative of the target compound.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde: A brominated analog with similar structural features.
Uniqueness: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde is unique due to the presence of both a thiophene ring and a dioxine ring fused together, along with an aldehyde functional group
Propiedades
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVXYRDVJKJZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393458 | |
| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204905-77-1 | |
| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1306767.png)


![1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B1306774.png)
![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)
![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)
